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molecular formula C11H19NO4 B044898 (s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid CAS No. 204688-61-9

(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid

Cat. No. B044898
M. Wt: 229.27 g/mol
InChI Key: SKEXQIJIXQSFRX-QMMMGPOBSA-N
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Patent
US07026316B2

Procedure details

To a solution of 6.6 g (27.13 mmol ) of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in methanol (150 mL) was added 25 mL (50 mmol) of 2N aqueous NaOH dropwise and the mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was acidified with 2N hydrochloric acid at 0° C. The organics were extracted with ethyl acetate (×3), washed with brine, dried over anhydrous Na2SO4, and filtered. Evaporation of the solvent gave 5.67 g of [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid. The acid (5.64 g, 24.6 mmol) was converted to the title compound (4.2 g) in 3 steps using the procedure outlined in Example 6. 1H NMR (500 MHz, CDCl3) δ 3.64–3.53 (m, 3H), 3.32 (m, 1H), 3.20 (m, 1H), 2.59 (m, 1H), 2.21 (m, 1H), 1.81 (m 1H), 1.49 (s, 9H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH2:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]1.[OH-].[Na+]>CO>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][CH:5]([CH2:4][C:3]([OH:17])=[O:2])[CH2:6]1)=[O:11])([CH3:16])([CH3:14])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
COC(CC1CN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
was acidified with 2N hydrochloric acid at 0° C
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07026316B2

Procedure details

To a solution of 6.6 g (27.13 mmol ) of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in methanol (150 mL) was added 25 mL (50 mmol) of 2N aqueous NaOH dropwise and the mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was acidified with 2N hydrochloric acid at 0° C. The organics were extracted with ethyl acetate (×3), washed with brine, dried over anhydrous Na2SO4, and filtered. Evaporation of the solvent gave 5.67 g of [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid. The acid (5.64 g, 24.6 mmol) was converted to the title compound (4.2 g) in 3 steps using the procedure outlined in Example 6. 1H NMR (500 MHz, CDCl3) δ 3.64–3.53 (m, 3H), 3.32 (m, 1H), 3.20 (m, 1H), 2.59 (m, 1H), 2.21 (m, 1H), 1.81 (m 1H), 1.49 (s, 9H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH2:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]1.[OH-].[Na+]>CO>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][CH:5]([CH2:4][C:3]([OH:17])=[O:2])[CH2:6]1)=[O:11])([CH3:16])([CH3:14])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
COC(CC1CN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
was acidified with 2N hydrochloric acid at 0° C
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07026316B2

Procedure details

To a solution of 6.6 g (27.13 mmol ) of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in methanol (150 mL) was added 25 mL (50 mmol) of 2N aqueous NaOH dropwise and the mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was acidified with 2N hydrochloric acid at 0° C. The organics were extracted with ethyl acetate (×3), washed with brine, dried over anhydrous Na2SO4, and filtered. Evaporation of the solvent gave 5.67 g of [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid. The acid (5.64 g, 24.6 mmol) was converted to the title compound (4.2 g) in 3 steps using the procedure outlined in Example 6. 1H NMR (500 MHz, CDCl3) δ 3.64–3.53 (m, 3H), 3.32 (m, 1H), 3.20 (m, 1H), 2.59 (m, 1H), 2.21 (m, 1H), 1.81 (m 1H), 1.49 (s, 9H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH2:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]1.[OH-].[Na+]>CO>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][CH:5]([CH2:4][C:3]([OH:17])=[O:2])[CH2:6]1)=[O:11])([CH3:16])([CH3:14])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
COC(CC1CN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
was acidified with 2N hydrochloric acid at 0° C
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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